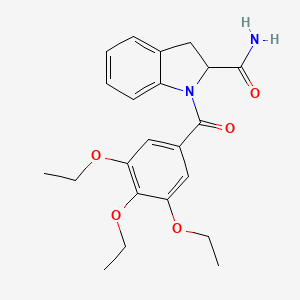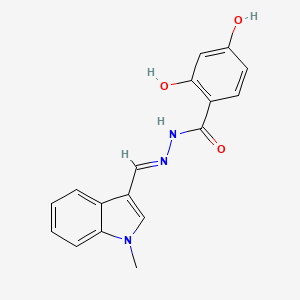
Phenyl 4-(2-pyridyl)piperazinyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-(2-pyridyl)piperazinyl ketone is a research chemical with the CAS number 166438-06-8 . It has a molecular formula of C16H17N3O and a molecular weight of 267.33 g/mol .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: C1CN (CCN1C2=CC=CC=N2)C (=O)C3=CC=CC=C3 . This represents the connectivity of atoms in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, the synthesis methods mentioned earlier provide some insight into the types of reactions that could be involved in its formation .Physical And Chemical Properties Analysis
This compound has a molecular weight of 267.33 g/mol . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
1. Complex Formation in Chemistry
The use of derivatives of phenyl-2-pyridyl ketone in chemistry, particularly with Mn (manganese), has led to the formation of hexanuclear clusters showcasing unique metal oxidation-state combinations and structural motifs. This illustrates the compound's potential in creating complex and rare chemical structures (Stoumpos et al., 2010).
2. Photophysics Research
Phenyl pyridyl ketones, including phenyl 4-pyridyl ketone, have been studied for their photophysical properties. Research on their behavior in different pH levels and interactions with light provides insights into their photophysical characteristics, beneficial in understanding light-induced chemical processes (Elisei, Favaro, & Ortica, 1994).
3. Mass Spectrometric Studies
Mass spectral studies of various phenyl-pyridyl ketones have been conducted to understand their fragmentation paths. This research is crucial in analytical chemistry, especially in identifying and understanding the structure of complex molecules (Herzig, Varmuza, & Krenmayr, 1977).
4. Synthesis and Characterization in Organometallic Chemistry
The synthesis and characterization of manganese carboxylate complexes using phenyl 2-pyridyl ketone have been explored. These studies contribute to the field of organometallic chemistry, offering insights into the formation and properties of such complexes (Milios et al., 2004).
5. Chiral Synthesis and Drug Development
In the context of drug development, the asymmetric reduction of similar compounds to phenyl 4-(2-pyridyl)piperazinyl ketone has been used for the synthesis of enantiomerically pure drugs, highlighting its potential application in pharmaceuticals (Ramachandran, Gong, & Brown, 1995).
Safety and Hazards
Mechanism of Action
Target of Action
Phenyl 4-(2-pyridyl)piperazinyl ketone is a type of piperazine derivative. Piperazines are a broad class of chemical compounds, many with important pharmacological properties .
Biochemical Pathways
Piperazine derivatives often influence pathways involving neurotransmitters like serotonin and dopamine .
Pharmacokinetics
Piperazine derivatives, in general, can have varied ADME properties depending on their specific chemical structure .
Result of Action
Piperazine derivatives can have a wide range of effects depending on their specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the action of many drugs .
Properties
IUPAC Name |
phenyl-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(14-6-2-1-3-7-14)19-12-10-18(11-13-19)15-8-4-5-9-17-15/h1-9H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODMPXGYBRIUJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-(2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2354451.png)


![4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2354455.png)
![4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine](/img/structure/B2354456.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2354458.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2354460.png)

![4-[(2-Cyanophenyl)carbamoyl]butanoic acid](/img/structure/B2354464.png)
![2-Chloro-1-[4-(3-methylsulfonylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2354465.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/no-structure.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2354473.png)
![N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2354474.png)
